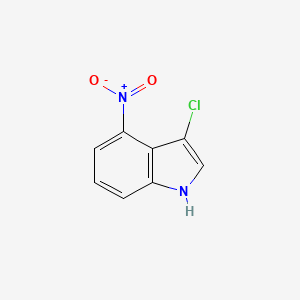

3-Chloro-4-nitro-1H-indole

説明

3-Chloro-4-nitro-1H-indole (CAS: 208511-07-3) is a halogenated nitro-indole derivative with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . Its structure features a chloro substituent at position 3 and a nitro group at position 4 of the indole ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules, leveraging the electron-withdrawing nitro group and halogen’s directing effects in electrophilic substitution reactions.

特性

IUPAC Name |

3-chloro-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHFPQVONMGFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476498 | |

| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208511-07-3 | |

| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Halogenation and Nitration Methods

One classical approach involves starting from indole or 1H-indole derivatives, followed by regioselective electrophilic substitution reactions:

Halogenation: Introduction of chlorine at the 3-position can be achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature to avoid polyhalogenation.

Nitration: The nitro group at the 4-position is introduced via nitration using nitrating mixtures (e.g., nitric acid and sulfuric acid) under mild conditions to preserve the indole ring integrity.

These reactions require careful control of reaction conditions (temperature, solvent, stoichiometry) to achieve selectivity and avoid overreaction or decomposition.

Synthesis via Functionalized Intermediates

A more controlled and often higher-yielding approach involves the synthesis of functionalized intermediates that are subsequently converted into 3-chloro-4-nitro-1H-indole.

For example, the preparation of 3-(4-chlorobutyl)-1H-indole derivatives bearing cyano groups has been reported with detailed reaction conditions involving trifluoroacetic acid and sodium borohydride reduction in tetrahydrofuran solvent at temperatures ranging from -30 to 50 °C for 0.5 to 48 hours. The molar ratios of reagents are critical, with sodium borohydride used in excess relative to the indole compound to drive the reaction to completion.

Although this example is for a related chlorobutyl-substituted indole, similar reductive and substitution strategies can be adapted for this compound synthesis.

Indole Ring Construction with Substituted Precursors

Recent research highlights the synthesis of halogenated indole derivatives by ring closure techniques starting from aromatic substrates containing nitrogen functionalities. These methods utilize:

- Aromatic amines or hydroxylamines as nitrogen sources.

- Cyclization reactions under acidic or catalytic conditions.

- Subsequent substitution to introduce chlorine and nitro groups at desired positions.

For instance, the synthesis of 5-chloro-1H-indole derivatives and their further functionalization has been achieved by heating 5-chloro-1H-indole with dichloroaniline derivatives, followed by purification steps involving recrystallization. While this example is for 5-chloro substitution, analogous methods can be adapted for 3-chloro substitution with appropriate precursor design.

Advanced Synthetic Techniques and Catalysis

Modern synthetic methodologies employ:

- Phase transfer catalysis for alkylation reactions.

- Click chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) for regioselective functionalization.

- Use of trifluoroacetic acid and sodium borohydride for selective reductions.

These techniques improve regioselectivity, yield, and purity of the target indole derivatives.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Temperature Range | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Halogenation & Nitration | NCS or SO2Cl2; HNO3/H2SO4 | 0–25 °C | 1–4 hours | Moderate (40–70) | Simple, straightforward | Low selectivity, overreaction risk |

| Functionalized Intermediate Route | Trifluoroacetic acid, NaBH4, THF | -30 to 50 °C | 0.5–48 hours | High (up to 90) | High selectivity, controlled | Requires multi-step synthesis |

| Ring Closure from Substituted Precursors | Aromatic amines, heating, recrystallization | 80–100 °C | 2–3 hours | Moderate to High | Good for complex substitution | Requires precursor availability |

| Catalytic and Click Chemistry | Cu(I) catalyst, azides, alkynes | Room temperature | 1–3 hours | 82–90 | Regioselective, high yield | Specialized reagents needed |

Research Findings and Notes

The use of trifluoroacetic acid combined with sodium borohydride in tetrahydrofuran solvent allows for efficient reduction and substitution reactions on indole derivatives, with reaction times optimized between 10 to 24 hours and reagent molar ratios carefully controlled to maximize yield.

Traditional electrophilic substitution methods remain viable but often suffer from lower selectivity and yields, necessitating extensive purification.

The synthesis of halogenated nitro-indole derivatives benefits from modern catalytic methods that enhance regioselectivity and reduce reaction times, as demonstrated in recent studies involving copper-catalyzed azide-alkyne cycloaddition for related indole compounds.

Analytical techniques such as 1H-NMR, 13C-NMR, IR spectroscopy, and thin-layer chromatography are essential for confirming the structure and purity of synthesized compounds.

化学反応の分析

Types of Reactions

3-Chloro-4-nitro-1H-indole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.

Major Products Formed

Reduction: 3-Chloro-4-amino-1H-indole.

Substitution: 3-Methoxy-4-nitro-1H-indole.

科学的研究の応用

Synthetic Routes

| Method | Description |

|---|---|

| Nitration | Treating 3-chloroindole with nitrating agents under controlled conditions. |

| Electrophilic Substitution | Utilizing nucleophiles to replace the chloro group in nucleophilic aromatic substitution reactions. |

Biological Activities

3-Chloro-4-nitro-1H-indole exhibits various biological activities that make it a subject of interest in pharmacological research:

Antimicrobial Activity

Research indicates that this compound has promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) have been reported between 0.48 to 31.25 µg/mL, showcasing its potential as an antibacterial agent.

Anticancer Properties

Studies have highlighted the anticancer potential of indole derivatives, including this compound. It has been shown to inhibit cancer cell proliferation effectively, with some derivatives demonstrating low IC values against specific cancer cell lines such as A549 and HCT116.

Enzyme Inhibition

This compound acts as a competitive inhibitor of enzymes like α-glucosidase, which is relevant for diabetes management. Its ability to bind at the enzyme's active site suggests potential for development as an antidiabetic agent.

Case Studies

-

Anticancer Activity :

A study investigated the effects of this compound on human cancer cell lines (A549 and HCT116). The results indicated significant induction of apoptosis and inhibition of tumor growth. -

Antimicrobial Efficacy :

Another study focused on synthesizing various derivatives and testing their antibacterial properties against multiple strains, revealing that modifications to the indole structure significantly enhanced antibacterial activity.

作用機序

The mechanism of action of 3-Chloro-4-nitro-1H-indole involves its interaction with biological targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules .

類似化合物との比較

Key Observations :

- Substituent Effects: The nitro group in this compound strongly deactivates the ring, making it less reactive toward electrophilic substitution compared to hydroxyl-containing analogs like 4-Chloro-1-hydroxy-6-nitroindole.

- Steric and Electronic Differences : The dimethyl and carbonyl groups in 3,3-Dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile create a rigid, electron-deficient scaffold, contrasting with the planar, nitro-dominated electronic environment of this compound .

Spectroscopic and Physicochemical Properties

- 13C-NMR Data: For this compound, the nitro group deshields adjacent carbons (e.g., C-3 and C-4 shifts >120 ppm, inferred from analogs in ). In comparison, 4-Chloro-1-hydroxy-6-nitroindole’s hydroxyl group would downfield-shift C-1 (∼144–150 ppm), as seen in similar phenolic indoles .

- Thermal Stability: Nitro groups in this compound may reduce thermal stability compared to cyano-substituted derivatives like 3,3-Dimethyl-1-oxo-isoindole-5-carbonitrile, which lacks explosive hazards .

Reactivity and Functionalization Potential

- Electrophilic Substitution : The chloro and nitro groups in this compound direct incoming electrophiles to positions 5 or 6 of the indole ring. In contrast, hydroxyl groups in 4-Chloro-1-hydroxy-6-nitroindole activate the ring but may lead to oxidation side reactions .

- Reduction Reactions: The nitro group in this compound can be reduced to an amine, enabling access to diaminoindole derivatives for drug discovery. This pathway is less feasible in cyano-substituted analogs .

生物活性

3-Chloro-4-nitro-1H-indole is a compound belonging to the indole family, characterized by its unique structural features that include a chlorine atom and a nitro group. This structure significantly influences its biological activity, making it a subject of interest in pharmacological research.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 196.59 g/mol

- IUPAC Name : this compound

The presence of both the chlorine and nitro groups enhances the compound's reactivity, which is crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown promising results in inhibiting various strains of bacteria. For instance, its derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial properties with Minimum Inhibitory Concentrations (MICs) ranging from 0.48 to 31.25 µg/mL .

- Anticancer Properties : Studies have highlighted the potential of indole derivatives, including this compound, in cancer therapy. The compound has been observed to inhibit cancer cell proliferation effectively, with some derivatives exhibiting low IC values against specific cancer cell lines .

- Enzyme Inhibition : The compound acts as a competitive inhibitor against enzymes such as α-glucosidase, which is relevant in diabetes management. Its binding affinity at the enzyme's active site suggests potential for further development as an antidiabetic agent .

The mechanism of action for this compound is largely attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects. Additionally, the chlorine atom can participate in electrophilic substitution reactions, enhancing the compound's biological profile.

Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

Case Studies

- Anticancer Activity : A study investigated the anticancer effects of indole derivatives, including this compound, on human cancer cell lines such as A549 and HCT116. The results indicated that these compounds could induce apoptosis and inhibit tumor growth effectively .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, various derivatives were synthesized and tested against multiple bacterial strains, revealing that certain modifications to the indole structure enhanced its antibacterial activity significantly .

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-4-nitro-1H-indole, and how can reaction conditions be optimized for higher yields?

A typical synthesis involves sequential nitration and chlorination of a precursor indole derivative. For example, nitration at the 4-position is achieved using a mixture of nitric and sulfuric acids, followed by chlorination at the 3-position using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). Optimization requires controlling temperature (0–5°C for nitration, 60–80°C for chlorination), stoichiometry (1.2–1.5 equivalents of chlorinating agents), and reaction time (4–6 hours). Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity. Yield improvements (from ~40% to 60%) are achievable by inert atmosphere use and slow reagent addition to minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., nitro and chloro group positions via coupling constants and chemical shifts).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₅ClN₂O₂; MW 196.59) .

- FT-IR : Identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹).

- Melting Point Analysis : Assesses purity (reported range: 145–148°C).

- TLC : Monitors reaction progress with Rf values calibrated against standards .

Q. How does the nitro group at the 4-position influence the compound’s stability under storage or experimental conditions?

The electron-withdrawing nitro group increases susceptibility to photodegradation and thermal decomposition. Stability studies recommend:

- Storage in amber vials at –20°C under inert gas (argon/nitrogen).

- Avoiding prolonged exposure to strong acids/bases or UV light.

- Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths or angles (e.g., C-Cl vs. C-NO₂ distances) arise from experimental resolution or disorder. Use:

Q. What mechanistic insights explain the bioactivity of this compound in antimicrobial assays?

Hypothesized mechanisms include:

- Nitro group reduction to reactive intermediates (e.g., nitro radicals) disrupting bacterial electron transport chains.

- Intercalation into DNA via planar indole core, validated by fluorescence quenching assays with DNA models.

- Enzyme inhibition (e.g., cytochrome P450) via docking studies (AutoDock Vina) using protein structures from the PDB .

Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?

Systematic approaches include:

- Reproducibility protocols : Repeating reactions under identical conditions (solvent, catalyst, temperature) from literature.

- Advanced purification : Switching from column chromatography to preparative HPLC for polar byproducts.

- Cross-lab validation : Collaborative round-robin testing to isolate variables (e.g., reagent quality, humidity) .

Q. What experimental designs are optimal for studying the electrophilic substitution reactivity of this compound?

Design considerations:

- Competitive reactions : Compare reactivity at C-5 vs. C-7 positions using bromine or iodonium salts.

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying pH and temperature.

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track substitution pathways via NMR .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。